molecular formula C20H21N7O2S B10755146 3-({4-[(1,3-dimethyl-1H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)benzene-1-sulfonamide

3-({4-[(1,3-dimethyl-1H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)benzene-1-sulfonamide

Cat. No.: B10755146
M. Wt: 423.5 g/mol
InChI Key: ZVATUDPCDDOZRM-UHFFFAOYSA-N
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Description

3-({4-[(1,3-dimethyl-1H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)benzene-1-sulfonamide is a complex organic compound that features a combination of indazole, pyrimidine, and sulfonamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(1,3-dimethyl-1H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole and pyrimidine intermediates, followed by their coupling and subsequent sulfonamide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(1,3-dimethyl-1H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

3-({4-[(1,3-dimethyl-1H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)benzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-({4-[(1,3-dimethyl-1H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and disrupting the associated signaling pathways. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Niraparib: An indazole-based compound used as an anticancer drug.

    Pazopanib: A tyrosine kinase inhibitor with a similar indazole structure.

    Indole-3-carbinol: A compound with a similar indole structure, known for its anticancer properties.

Uniqueness

3-({4-[(1,3-dimethyl-1H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)benzene-1-sulfonamide is unique due to its combination of indazole, pyrimidine, and sulfonamide moieties, which confer a distinct set of biological activities and chemical reactivity. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological effects.

Properties

Molecular Formula

C20H21N7O2S

Molecular Weight

423.5 g/mol

IUPAC Name

3-[[4-[(1,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C20H21N7O2S/c1-13-17-8-7-15(12-18(17)27(3)25-13)26(2)19-9-10-22-20(24-19)23-14-5-4-6-16(11-14)30(21,28)29/h4-12H,1-3H3,(H2,21,28,29)(H,22,23,24)

InChI Key

ZVATUDPCDDOZRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)N(C)C3=NC(=NC=C3)NC4=CC(=CC=C4)S(=O)(=O)N)C

Origin of Product

United States

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